molecular formula C19H22N2O4 B2787755 N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1705997-01-8

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2787755
CAS RN: 1705997-01-8
M. Wt: 342.395
InChI Key: MYYJTVNGAPEARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide, also known as HPPMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HPPMB is a member of the oxalamide family, which has shown promising results in various biological assays. In

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide is not fully understood. It is believed that this compound exerts its biological effects by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation. Additionally, this compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been reported to increase glucose uptake and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide in lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide. One potential direction is to investigate the molecular targets of this compound and the signaling pathways involved in its biological effects. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic applications. Furthermore, the development of novel formulations of this compound with improved solubility and bioavailability may enhance its therapeutic potential.

Synthesis Methods

The synthesis of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide involves the reaction of 2-hydroxy-3-phenylpropionic acid with 2-methoxybenzylamine in the presence of oxalyl chloride. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide has shown potential therapeutic applications in various biological assays. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been reported to have antiviral activity against herpes simplex virus type 1 and type 2. These findings suggest that this compound may be a promising candidate for the development of new drugs for cancer and viral infections.

properties

IUPAC Name

N'-(2-hydroxy-3-phenylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-25-17-10-6-5-9-15(17)12-20-18(23)19(24)21-13-16(22)11-14-7-3-2-4-8-14/h2-10,16,22H,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYJTVNGAPEARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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